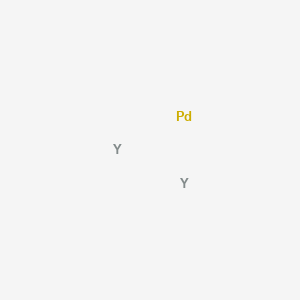
Palladium--yttrium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–yttrium (1/2) is an intermetallic compound composed of palladium and yttrium in a 1:2 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and advanced materials science. The combination of palladium and yttrium results in a material that exhibits enhanced stability, catalytic activity, and hydrogen permeability compared to its individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/2) can be synthesized using various methods, including:
Magnetron Sputtering: Thin films of palladium–yttrium can be deposited onto substrates using magnetron sputtering.
Solid-State Reactions: Palladium and yttrium powders can be mixed and subjected to high-temperature annealing to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–yttrium (1/2) typically involves large-scale solid-state reactions or advanced deposition techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the production of high-purity materials with controlled compositions and microstructures .
Chemical Reactions Analysis
Types of Reactions
Palladium–yttrium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide under specific conditions.
Reduction: Palladium–yttrium can be reduced using hydrogen gas to regenerate the metallic form.
Substitution: The compound can participate in substitution reactions, where one of the metal atoms is replaced by another metal or ligand
Common Reagents and Conditions
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Conducted using hydrogen gas at high temperatures.
Substitution: Requires the presence of suitable ligands or metal salts under controlled conditions
Major Products Formed
Oxidation: Palladium oxide and yttrium oxide.
Reduction: Metallic palladium and yttrium.
Substitution: Various intermetallic compounds or coordination complexes
Scientific Research Applications
Palladium–yttrium (1/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as Suzuki cross-coupling reactions, due to its high catalytic activity and stability
Hydrogen Storage: Palladium–yttrium exhibits excellent hydrogen permeability and storage capacity, making it a promising material for hydrogen storage applications.
Medical Applications: Palladium nanoparticles, including those combined with yttrium, are used in cancer diagnosis and treatment due to their unique physical and chemical properties.
Advanced Materials: The compound is used in the development of advanced materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which palladium–yttrium (1/2) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for catalytic reactions, facilitating the formation and breaking of chemical bonds. .
Hydrogen Storage: Palladium–yttrium forms hydrides with hydrogen, allowing for efficient hydrogen absorption and release.
Medical Applications: Palladium nanoparticles exhibit photothermal and catalytic properties, enabling targeted cancer therapy and imaging.
Comparison with Similar Compounds
Palladium–yttrium (1/2) can be compared with other similar compounds, such as:
Palladium–silver (1/2): This compound also exhibits high catalytic activity but lacks the hydrogen storage capacity of palladium–yttrium.
Palladium–copper (1/2): Known for its catalytic properties, palladium–copper is less stable and has lower hydrogen permeability compared to palladium–yttrium
Yttrium–nickel (1/2): This compound is used in hydrogen storage applications but does not possess the same level of catalytic activity as palladium–yttrium.
Properties
CAS No. |
862883-75-8 |
|---|---|
Molecular Formula |
PdY2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
palladium;yttrium |
InChI |
InChI=1S/Pd.2Y |
InChI Key |
IWZYQFYLPCIPIW-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


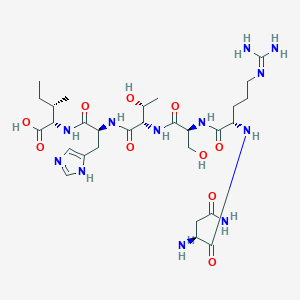
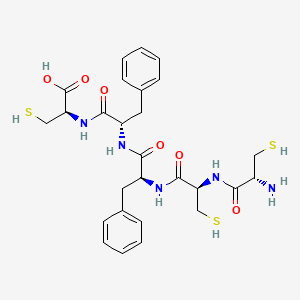
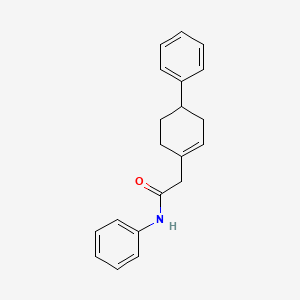

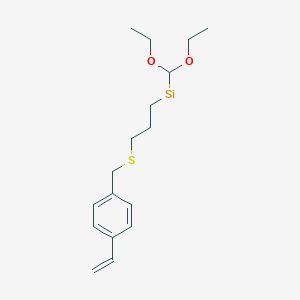
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
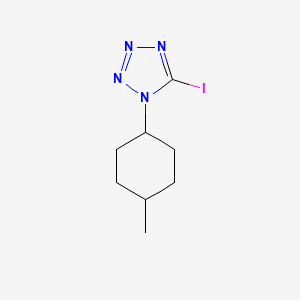
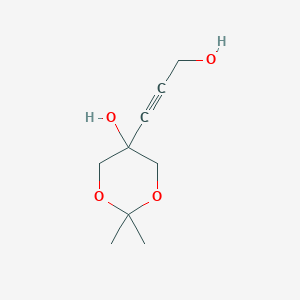
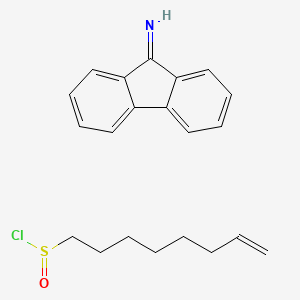
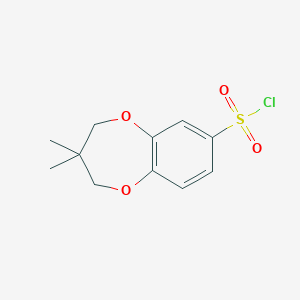
![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
